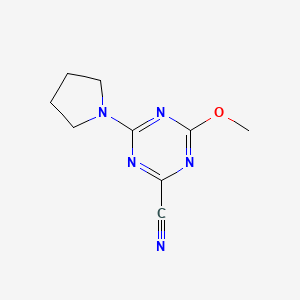

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile

Description

Properties

Molecular Formula |

C9H11N5O |

|---|---|

Molecular Weight |

205.22 g/mol |

IUPAC Name |

4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile |

InChI |

InChI=1S/C9H11N5O/c1-15-9-12-7(6-10)11-8(13-9)14-4-2-3-5-14/h2-5H2,1H3 |

InChI Key |

DPZWKXVRBXCHMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Methoxy Group Substitution at Position 4

The first chlorine atom (position 4) is replaced by a methoxy group via reaction with sodium methoxide (NaOMe) in methanol. This step is conducted at 0°C–5°C to ensure selectivity and prevent polysubstitution:

The reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with yields exceeding 85% under optimized conditions.

Pyrrolidin-1-yl Group Substitution at Position 6

The second chlorine (position 6) undergoes substitution with pyrrolidine in a polar aprotic solvent (e.g., DCM or THF) at 30°C–40°C. The use of a base like triethylamine (Et₃N) facilitates deprotonation of pyrrolidine, enhancing nucleophilicity:

Reaction times of 6–8 hours yield the intermediate with >75% efficiency.

Cyano Group Substitution at Position 2

The final chlorine (position 2) is replaced by a cyano group using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) at 90°C–100°C:

This step requires rigorous exclusion of moisture and oxygen to prevent side reactions, with yields averaging 65–70%.

Table 1: Summary of Reaction Conditions and Yields

| Step | Substitution | Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cl → OMe | NaOMe | 0–5 | THF | 85–90 |

| 2 | Cl → Pyrrolidine | Pyrrolidine + Et₃N | 30–40 | DCM | 75–80 |

| 3 | Cl → CN | KCN | 90–100 | DMF | 65–70 |

Alternative Synthetic Pathways

One-Pot Synthesis Using Formamide and Ammonium Acetate

Patent literature describes a one-pot method where N-aminated intermediates react with formamide and ammonium acetate at 130°C–140°C under nitrogen. While this approach reduces purification steps, it is less selective for introducing the cyano group and requires post-synthetic modifications.

Grignard Reagent-Mediated Functionalization

Methyl magnesium chloride (Grignard reagent) has been employed to substitute chlorine atoms in cyanuric chloride, followed by methoxylation and amination. However, this method is more suited for alkyl-substituted triazines and offers limited control for introducing nitriles.

Mechanistic Insights and Optimization

Reactivity of Cyanuric Chloride

The electrophilicity of cyanuric chloride decreases with each substitution due to electron-donating effects from the attached groups. This necessitates progressively harsher conditions for subsequent substitutions. For example, the first substitution (Cl → OMe) occurs rapidly at 0°C, while the third (Cl → CN) requires prolonged heating at 100°C.

Solvent and Catalytic Effects

-

Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity and stabilize transition states during SₙAr reactions.

-

Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate substitutions by improving reagent solubility.

Challenges and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 246.27 g/mol. Its structure includes a triazine ring substituted with a methoxy group and a pyrrolidine moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of triazine compounds exhibit promising anticancer activities. For instance, studies have shown that related triazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The mechanism often involves interference with cellular signaling pathways that regulate cell growth and apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazine derivatives are known to possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the pyrrolidine group enhances the interaction with microbial targets.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile has shown potential anti-inflammatory effects. Compounds in this class can modulate inflammatory responses, which is beneficial in treating chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves cyclocondensation reactions using appropriate precursors. Various methods have been developed to optimize yields and purity:

- Cyclocondensation Reactions : Utilizing active methylene compounds in the presence of acidic catalysts has proven effective for synthesizing triazine derivatives .

- Functionalization Techniques : Recent advancements include the functionalization of existing triazine frameworks to enhance biological activity or alter pharmacokinetic properties.

Herbicidal Activity

Research has demonstrated that this compound can be utilized as an herbicide. Its mechanism involves selective inhibition of weed growth while minimizing damage to crops . The compound’s ability to disrupt specific biochemical pathways in plants makes it a valuable tool in agricultural pest management.

Plant Growth Regulation

In addition to its herbicidal properties, this compound can act as a plant growth regulator, promoting healthy growth in crops while controlling unwanted vegetation . This dual functionality enhances its utility in sustainable agriculture practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

CP243522: 4-(N-Phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile

- Structure: Differs at position 4, where a bulky N-phenylanilino group replaces the methoxy group.

- Activity : Demonstrated potent inhibition of human cathepsin K (Ki = 21 nM) via a covalent reversible mechanism .

- Key Insight: The N-phenylanilino group likely enhances target binding through hydrophobic interactions and steric effects, whereas the methoxy group in the target compound may prioritize electronic modulation (electron-donating nature) over steric bulk.

4,6-Diamino-1,3,5-triazine-2-carbonitrile Derivatives

- Structure: Amino groups at positions 4 and 6 instead of methoxy and pyrrolidin-1-yl.

- Properties: X-ray crystallography confirmed favorable structural organization, suggesting that amino groups facilitate hydrogen-bonding networks critical for stability .

Functional Group Influence on Reactivity

- Methoxy Group: Electron-donating nature may stabilize the triazine ring electronically but reduce electrophilicity at position 4 compared to CP243522’s N-phenylanilino group.

- Carbonitrile Moiety : Common in inhibitors (e.g., cathepsin K inhibitors ), this group may act as a hydrogen bond acceptor or participate in covalent interactions.

Data Table: Structural and Functional Comparison

Biological Activity

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the triazine class, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 260.3 g/mol. The structure features a pyrrolidine ring attached to a triazine core, which is known to influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.3 g/mol |

| InChI | InChI=1S/C12H16N6O/c1-3-6-18(9-13)11-14-10(15-12(16-11)19-2)17-7-4-5-8-17/h3H,1,4-8H2,2H3 |

| InChIKey | YXVGDBVQZRNXGQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to modulate signaling pathways involved in cell proliferation and inflammation. The triazine moiety is known for its ability to bind to various protein targets, potentially leading to inhibition or activation of these proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine derivatives exhibit significant anticancer properties. For instance, derivatives with similar structures have shown selective inhibition against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involves targeting specific kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial activity compared to standard antibiotics like ciprofloxacin.

Case Studies and Research Findings

A series of studies have explored the biological implications of this compound:

- In Vitro Anticancer Studies : A study reported that derivatives of this triazine showed potent activity against breast cancer cell lines with IC50 values in the low micromolar range. These findings suggest that the compound may serve as a scaffold for developing new anticancer agents .

- Antimicrobial Evaluation : Another research focused on the synthesis of pyrrolidine-based triazines reported effective antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics in animal models, suggesting good bioavailability and potential for therapeutic use .

Q & A

Q. What are the common synthetic routes for 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile, and what are the critical steps in its preparation?

The synthesis typically involves nucleophilic substitution on a triazine core. A one-pot procedure is often employed, where chlorine atoms at the 4- and 6-positions of 2-chloro-4,6-dimethoxy-1,3,5-triazine are replaced by pyrrolidine and methoxy groups under controlled conditions. Key steps include:

- Sequential substitution reactions using pyrrolidine and methanol as nucleophiles.

- Solvent optimization (e.g., acetonitrile or DMF) to enhance reaction efficiency .

- Use of sodium acetate or other bases to neutralize HCl byproducts. Crystallization from ethanol/water mixtures is standard for purification.

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard for confirming molecular structure, as demonstrated for analogous triazine derivatives . Complementary methods include:

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis : Validate C, H, N, and O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 4,6-dimethoxy-1,3,5-triazine-2-carbonitrile?

- Temperature control : Maintain reactions at 0–5°C during nucleophilic substitutions to suppress over-substitution.

- Stoichiometric precision : Use a 1.1:1 molar ratio of pyrrolidine to triazine precursor to avoid excess nucleophile.

- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at ~90% conversion .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?

- Dose-response assays : Replicate studies across multiple enzyme batches (e.g., Cathepsin L) to rule out batch-specific anomalies .

- Crystallographic docking : Compare binding modes with X-ray structures of enzyme-inhibitor complexes to validate mechanistic hypotheses .

- Metabolic stability tests : Assess compound degradation in liver microsomes to distinguish intrinsic activity vs. metabolite interference .

Q. How does the pyrrolidine substituent influence the compound’s pharmacokinetic properties?

- Lipophilicity : Pyrrolidine increases logP by ~0.5 units compared to morpholine analogs, enhancing membrane permeability (calculated via ChemAxon) .

- Metabolic susceptibility : The secondary amine in pyrrolidine is prone to CYP450-mediated oxidation, necessitating prodrug strategies for in vivo applications .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for triazine derivatives?

- Density Functional Theory (DFT) : Calculate partial charges and electrostatic potentials to identify reactive sites (e.g., carbonitrile’s electrophilicity) .

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., proteases) using AMBER or GROMACS .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported inhibitory IC₅₀ values across studies?

- Standardize assay conditions : Use identical buffer pH (e.g., 7.4), temperature (37°C), and substrate concentrations.

- Control for solvent effects : Limit DMSO to <1% (v/v) to avoid enzyme denaturation .

- Cross-validate with orthogonal assays : Compare fluorogenic substrate hydrolysis with SPR-based binding affinity measurements .

Q. Why do solubility profiles vary significantly between polar aprotic solvents?

- Solvent basicity : Acetonitrile (DN = 14.1) solubilizes the compound better than DMF (DN = 26.6) due to weaker Lewis acid-base interactions with the carbonitrile group .

- Cosolvency : Add 10% PEG-400 to aqueous buffers to improve solubility for biological testing .

Methodological Recommendations

Q. Purification of lab-scale batches

Q. Stability testing under physiological conditions

- pH-dependent degradation : Assess hydrolysis rates in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Light sensitivity : Store solutions in amber vials; UV/Vis spectroscopy tracks photo-degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.